N-[2-(1-adamantyloxy)-1,1-dimethylethyl]-N'-(3-chlorophenyl)urea
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Overview
Description
3-[1-(ADAMANTAN-1-YLOXY)-2-METHYLPROPAN-2-YL]-1-(3-CHLOROPHENYL)UREA is a synthetic compound that belongs to the class of 1,3-disubstituted ureas. This compound features an adamantane moiety, which is known for its rigidity and lipophilicity, making it a valuable scaffold in medicinal chemistry. The presence of the 3-chlorophenyl group adds to its potential biological activity.
Preparation Methods
The synthesis of 3-[1-(ADAMANTAN-1-YLOXY)-2-METHYLPROPAN-2-YL]-1-(3-CHLOROPHENYL)UREA can be achieved through a one-pot direct adamantane moiety inclusion method. This involves the reaction of phenylacetic acid ethyl ester with 1,3-dehydroadamantane, followed by hydrolysis of the obtained esters. The reaction of 1-[isocyanato(phenyl)methyl]adamantane with fluorine (chlorine)-containing anilines yields a series of 1,3-disubstituted ureas with varying yields .
Chemical Reactions Analysis
3-[1-(ADAMANTAN-1-YLOXY)-2-METHYLPROPAN-2-YL]-1-(3-CHLOROPHENYL)UREA undergoes several types of chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups attached to the adamantane core.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[1-(ADAMANTAN-1-YLOXY)-2-METHYLPROPAN-2-YL]-1-(3-CHLOROPHENYL)UREA has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound’s stability and lipophilicity make it a candidate for use in various industrial applications, including the development of new materials and coatings.
Mechanism of Action
The mechanism of action of 3-[1-(ADAMANTAN-1-YLOXY)-2-METHYLPROPAN-2-YL]-1-(3-CHLOROPHENYL)UREA involves the inhibition of soluble epoxide hydrolase (sEH). This enzyme is part of the arachidonic acid cascade and is responsible for the metabolism of epoxy fatty acids to vicinal diols. By inhibiting sEH, the compound helps in maintaining the levels of epoxy fatty acids, which have anti-inflammatory and vasodilatory effects .
Comparison with Similar Compounds
3-[1-(ADAMANTAN-1-YLOXY)-2-METHYLPROPAN-2-YL]-1-(3-CHLOROPHENYL)UREA can be compared with other similar compounds, such as:
1-(Adamantan-1-ylmethyl)-3-(3,5-difluorophenyl)urea: This compound also contains an adamantane moiety and is studied for its inhibitory activity against sEH.
1-(Adamantan-1-ylmethyl)-3-(3-chlorophenyl)urea: Similar in structure but with different substituents, affecting its biological activity and solubility.
The uniqueness of 3-[1-(ADAMANTAN-1-YLOXY)-2-METHYLPROPAN-2-YL]-1-(3-CHLOROPHENYL)UREA lies in its specific combination of the adamantane moiety and the 3-chlorophenyl group, which contributes to its distinct biological and chemical properties.
Properties
Molecular Formula |
C21H29ClN2O2 |
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Molecular Weight |
376.9 g/mol |
IUPAC Name |
1-[1-(1-adamantyloxy)-2-methylpropan-2-yl]-3-(3-chlorophenyl)urea |
InChI |
InChI=1S/C21H29ClN2O2/c1-20(2,24-19(25)23-18-5-3-4-17(22)9-18)13-26-21-10-14-6-15(11-21)8-16(7-14)12-21/h3-5,9,14-16H,6-8,10-13H2,1-2H3,(H2,23,24,25) |
InChI Key |
REEBBIYDGYBCQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC12CC3CC(C1)CC(C3)C2)NC(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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